molecular formula C11H9F5O3 B13669800 Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate

Cat. No.: B13669800
M. Wt: 284.18 g/mol
InChI Key: BVIUJBDWUGVDPA-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a perfluorophenyl group, which imparts unique chemical properties due to the presence of fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(perfluorophenyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

3-Hydroxy-3-(perfluorophenyl)propanoic acid+EthanolEthyl 3-Hydroxy-3-(perfluorophenyl)propanoate+Water\text{3-Hydroxy-3-(perfluorophenyl)propanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 3-Hydroxy-3-(perfluorophenyl)propanoic acid+Ethanol→Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Scientific Research Applications

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate involves interactions with specific molecular targets. The perfluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-phenylpropanoate
  • Ethyl 2-Hydroxy-3-phenylpropanoate
  • Ethyl 3-Hydroxy-3-(trifluoromethyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications .

Properties

Molecular Formula

C11H9F5O3

Molecular Weight

284.18 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoate

InChI

InChI=1S/C11H9F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h4,17H,2-3H2,1H3

InChI Key

BVIUJBDWUGVDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=C(C(=C1F)F)F)F)F)O

Origin of Product

United States

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